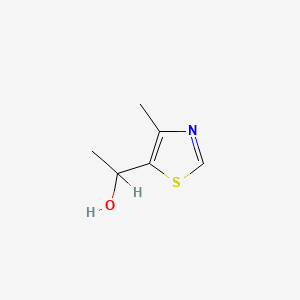

5-(1-Hydroxyethyl)-4-methylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-4-6(5(2)8)9-3-7-4/h3,5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLZSLYZLRJWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963413 | |

| Record name | 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45657-12-3 | |

| Record name | 5-(1-Hydroxyethyl)-4-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045657123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 1 Hydroxyethyl 4 Methylthiazole

Established and Novel Chemical Synthesis Pathways

The synthesis of the 5-(1-Hydroxyethyl)-4-methylthiazole backbone relies on the fundamental principles of thiazole (B1198619) ring formation, though specific optimized examples are sparse.

Elucidation of Precursor Chemical Structures and Reaction Mechanisms

The most established method for creating the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, the logical precursors would be thioformamide and a halogenated derivative of 2-butanone, such as 3-chloro-2-butanone or 3-bromo-2-butanone .

The reaction mechanism proceeds via two key steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon atom bearing the halogen in the α-haloketone. This initial step forms a C-S bond and displaces the halide ion.

Cyclization and Dehydration: Following the initial bond formation, the nitrogen atom of the thioamide intermediate attacks the carbonyl carbon. The subsequent elimination of a water molecule (dehydration) results in the formation of the aromatic thiazole ring.

While this mechanism is well-established for a wide range of thiazole derivatives, specific studies detailing this pathway for this compound are not prominently featured in published research.

Table 1: Postulated Precursors for Hantzsch Synthesis

| Precursor 1 (Thioamide) | Precursor 2 (α-Haloketone) | Resulting Thiazole Moiety |

|---|---|---|

| Thioformamide | 3-Chloro-2-butanone | 4-Methyl-5-acetylthiazole* |

*Note: The direct Hantzsch synthesis as described would yield the ketone, 1-(4-methylthiazol-5-yl)ethanone. A subsequent reduction step would be required to produce the target secondary alcohol, this compound.

Optimization Strategies for Stereoselectivity and Yield in Complex Syntheses

The 1-hydroxyethyl group of the target compound contains a chiral center, meaning it can exist as two different enantiomers ((R) and (S)). However, there is a significant gap in the literature regarding the stereoselective synthesis of this specific compound. Asymmetric synthesis methods, which are crucial for producing a single enantiomer for applications in pharmaceuticals or agrochemicals, have not been reported for 1-(4-methylthiazol-5-yl)ethanol.

General strategies that could theoretically be applied include:

Chiral Reduction: Asymmetric reduction of the precursor ketone, 1-(4-methylthiazol-5-yl)ethanone, using chiral reducing agents or catalysts.

Enzymatic Resolution: Using enzymes like lipases to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the two forms.

Despite the theoretical potential of these methods, their application and optimization for producing enantiomerically pure this compound have not been documented.

One-Pot Synthetic Approaches and Process Intensification

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. Multi-component versions of the Hantzsch thiazole synthesis are known, where the α-haloketone, a thioamide, and other reactants are combined to rapidly generate complex thiazole derivatives. While these methods are established for the broader class of thiazoles, a specific one-pot procedure tailored for the synthesis of this compound is not described in available literature.

Biocatalytic Synthesis and Enzymatic Derivatization Approaches

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. For this compound, potential biocatalytic routes could involve the asymmetric reduction of the corresponding ketone, 1-(4-methylthiazol-5-yl)ethanone, using ketoreductase enzymes. This would be a direct route to obtaining a single enantiomer of the alcohol.

Furthermore, enzymatic derivatization, such as the lipase-catalyzed acylation of the hydroxyl group to form esters, is a common technique for kinetic resolution of racemic alcohols. However, no studies have been published demonstrating either the direct biocatalytic synthesis or the enzymatic derivatization of this compound.

Selective Chemical Functionalization and Derivatization

The chemical reactivity of this compound is centered on the secondary alcohol of the hydroxyethyl (B10761427) group.

Oxidative Transformations of the Hydroxyethyl Moiety

Based on fundamental organic chemistry principles, the secondary alcohol group of this compound can be oxidized. This transformation would yield the corresponding ketone, 1-(4-methylthiazol-5-yl)ethanone (also known as 5-acetyl-4-methylthiazole).

Table 2: Potential Oxidative Transformation

| Starting Material | Oxidizing Agent (Example) | Product |

|---|---|---|

| This compound | Chromium trioxide (CrO₃) or Pyridinium chlorochromate (PCC) | 1-(4-methylthiazol-5-yl)ethanone |

This oxidation is a standard transformation for secondary alcohols. However, specific research detailing the optimization of this reaction, including reagent choice and conditions for this compound, is not available in peer-reviewed sources.

Reductive Modifications of the Thiazole Ring System

The aromatic thiazole ring of this compound can undergo reduction to yield its partially saturated analogue, 5-(1-hydroxyethyl)-4-methylthiazoline. This transformation effectively converts the planar, aromatic heterocycle into a non-aromatic, five-membered ring system, thereby altering its electronic properties and three-dimensional structure. Such modifications can be crucial in the development of novel compounds with altered biological activities or chemical reactivities.

Commonly, this reduction is achieved using hydride-based reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) or the more potent lithium aluminum hydride (LiAlH₄) are typically employed under mild reaction conditions to selectively reduce the C=N bond within the thiazole ring without affecting the hydroxyethyl side chain.

While the reduction of the thiazole ring in this compound to the corresponding thiazoline (B8809763) is a chemically feasible transformation, specific and detailed research findings outlining the precise reaction conditions and yields for this particular substrate are not extensively documented in readily available literature. However, the general principles of thiazole reduction support this possibility.

Table 1: Proposed Reductive Modification of this compound

| Starting Material | Product | Reagent | General Conditions |

| This compound | 5-(1-Hydroxyethyl)-4-methylthiazoline | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Mild conditions, typically in an alcoholic or ethereal solvent. |

Note: This table is based on general chemical principles of thiazole reduction, as specific literature detailing this exact transformation is not prevalent.

Regioselective Substitution Reactions at the Hydroxyethyl Group

The hydroxyethyl group at the 5-position of the thiazole ring presents a primary alcohol functionality, which is a prime site for various regioselective substitution reactions. These reactions allow for the introduction of diverse functional groups, significantly expanding the molecular diversity achievable from this starting material.

One notable regioselective transformation is the O-alkylation of the hydroxyl group. This reaction proceeds via the deprotonation of the alcohol to form an alkoxide intermediate, which then acts as a nucleophile to attack an alkyl halide or another suitable electrophile. To facilitate this reaction in a biphasic system, phase-transfer catalysis is often employed. This methodology utilizes a catalyst, such as a quaternary ammonium (B1175870) salt, to transport the alkoxide from the aqueous phase to the organic phase where the alkylating agent resides, thereby enabling the reaction to proceed efficiently.

A specific application of this is in the synthesis of lipid-like thiazole derivatives. For instance, the O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole with long-chain alkyl halides under phase-transfer conditions has been reported to produce compounds with potential biological activities. nih.gov This is often followed by N-alkylation of the thiazole ring to generate quaternary thiazolium salts. nih.gov

Table 2: Example of Regioselective O-Alkylation and Subsequent N-Alkylation

| Starting Material | Reagent(s) | Product | Reaction Type |

| 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole | 1. Undecyl bromide, Phase Transfer Catalyst2. Methyl Iodide | 3,4-dimethyl-5-(2-undecyloxyethyl)-1,3-thiazol-3-ium iodide | O-Alkylation followed by N-Alkylation |

This data is based on synthetic strategies reported for creating lipid-like thiazole derivatives. nih.gov

Beyond O-alkylation, the hydroxyl group can be a leaving group for other nucleophilic substitution reactions, such as halogenation or amination, although specific examples for this compound are less commonly reported. These transformations would typically involve an initial activation of the hydroxyl group, for example, by conversion to a tosylate or mesylate, to facilitate subsequent displacement by a nucleophile.

Molecular Mechanisms of Action and Biological Research Findings Non Clinical Contexts

Neuroprotective Effects in Experimental Ischemia Models

The investigation into 5-(1-Hydroxyethyl)-4-methylthiazole as a neuroprotective agent is primarily linked to its status as a metabolite of the sedative and neuroprotective drug, clomethiazole (B1669219).

Research utilizing the gerbil model of global cerebral ischemia has provided specific insights into the neuroprotective activity of clomethiazole and its metabolites. nih.gov In these studies, a single dose of clomethiazole was shown to be neuroprotective. nih.gov Following administration, clomethiazole and three metabolites were detected in both the plasma and brain of the gerbils: 5-(1-hydroxyethyl-2-chloro)-4-methylthiazole (NLA-715), 5-acetyl-4-methylthiazole (NLA-511), and this compound (NLA-272). nih.gov

However, when the metabolites were administered directly into gerbils 60 minutes after a 5-minute bilateral carotid artery occlusion, they were not found to be neuroprotective at the tested dose of 600 µmol/kg. nih.gov This suggests that the significant neuroprotective action observed after clomethiazole administration results from the action of the parent compound itself, rather than its metabolites. nih.gov The neuroprotective mechanism of clomethiazole is believed to be associated with its ability to enhance the action of the neurotransmitter GABA at GABA-A receptors. While this compound is present in the brain following clomethiazole administration, current evidence from direct administration studies in gerbils does not support its role as an active neuroprotective agent. nih.gov Other research on different thiazole (B1198619) derivatives has explored their potential as negative allosteric modulators of AMPA receptors, which could reduce excitotoxicity and offer a pathway for neuroprotection. mdpi.com

A critical factor for any centrally acting agent is its ability to cross the blood-brain barrier (BBB). Preclinical studies have confirmed that this compound does permeate the BBB. Following intraperitoneal injection of its parent compound, clomethiazole, in gerbils, this compound was successfully detected in brain tissue, with peak concentrations appearing within five minutes. nih.gov This demonstrates its capacity to move from systemic circulation into the central nervous system. nih.gov

The study of BBB permeation dynamics relies on various preclinical models. nih.gov These range from computational (in silico) models that predict permeation based on molecular structure to in vitro cell culture models and in vivo animal models. nih.govnih.gov The detection of this compound in the gerbil brain is a direct in vivo confirmation of BBB passage. nih.gov The development of predictive computational models, often based on quantitative structure-activity relationships (QSAR), is a key area of research to screen large numbers of compounds for their potential to enter the brain. nih.gov

Exploration of Other Biological Activities of Thiazole Compounds (General Research Approaches)

The thiazole ring is a core structure in numerous compounds with a wide array of biological activities. researchgate.netbohrium.com Research into thiazole derivatives has uncovered significant potential in antimicrobial and anticancer applications.

Thiazole derivatives have been extensively studied for their effectiveness against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com In vitro assays, primarily determining the Minimum Inhibitory Concentration (MIC), are common for evaluating this potential. For instance, one study synthesized a novel thiazole derivative that inhibited the growth of Proteus mirabilis, Shigella dysenteriae, and Listeria monocytogenes with MIC values of 1000 µg/ml, 125 µg/ml, and 1000 µg/ml, respectively. nih.gov Other research has identified 2-phenylacetamido-thiazole derivatives with potent activity against strains like Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus, showing MIC values ranging from 1.56 to 6.25 μg/mL. mdpi.com

The following table summarizes the in vitro antimicrobial activity of various thiazole derivatives as reported in the scientific literature.

| Compound/Derivative Class | Target Microorganism | MIC (µg/mL) | Reference |

| Synthesized Thiazole Derivative | Shigella dysenteriae | 125 | nih.gov |

| Synthesized Thiazole Derivative | Proteus mirabilis | 1000 | nih.gov |

| 2-phenylacetamido-thiazole derivative | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | mdpi.com |

| 2-ethyl-1,3-thiazole derivative | Various | 200 | nih.gov |

| 2-phenyl-1,3-thiazole derivative | S. aureus, E. coli, A. niger | 125 - 150 | nih.gov |

| Benzo[d]thiazole derivatives | Various | 50 - 75 | nih.gov |

| Thiazole derivative 37c | Various Bacteria & Fungi | 46.9 - 93.7 (Antibacterial), 5.8 - 7.8 (Antifungal) | jchemrev.com |

| 2,5′-bisthiazole derivatives | M. tuberculosis H37Rv, M. bovis BCG | 9.64 - 23.64 | mdpi.com |

This table is for illustrative purposes and represents data from different studies on various thiazole derivatives, not specifically this compound.

The anticancer properties of thiazole-containing compounds are a major focus of pharmacological research. nih.gov These derivatives are evaluated for their cytotoxicity against various cancer cell lines using assays that determine the half-maximal inhibitory concentration (IC₅₀). exlibrisgroup.com Furthermore, promising candidates are often tested in animal models, such as xenografts, where human tumor cells are implanted into immunocompromised mice. nih.gov

For example, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones was synthesized and tested against breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com One derivative, compound 4c, demonstrated potent activity with IC₅₀ values of 2.57 µM in MCF-7 and 7.26 µM in HepG2 cells. mdpi.com This compound was also found to inhibit the VEGFR-2 enzyme (IC₅₀ = 0.15 µM) and induce cell cycle arrest and apoptosis. mdpi.com In another study, 2-aminothiazole (B372263) derivatives showed antitumor efficacy against PC12 and HepG2 cell lines, with IC₅₀ values as low as 0.298 mM. nih.gov Research on certain 2-amido-thiazole derivatives has even progressed to demonstrate oral activity in human lung and colon carcinoma xenograft models. nih.gov

The table below presents a selection of findings on the anticancer potential of various thiazole derivatives.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Xenograft Model Activity | Reference |

| Compound 4c (thiazolone derivative) | MCF-7 (Breast) | 2.57 | Not Specified | mdpi.com |

| Compound 4c (thiazolone derivative) | HepG2 (Liver) | 7.26 | Not Specified | mdpi.com |

| Thiazole derivative 8j | HepG2 (Liver) | 7.90 | Not Specified | acs.org |

| Thiazole derivative 8m | HepG2 (Liver) | 5.15 | Not Specified | acs.org |

| 2-Aminothiazole derivative | PC12 (Pheochromocytoma) | 298 (0.298 mM) | Not Specified | nih.gov |

| 2-Aminothiazole derivative | HepG2 (Liver) | 510 (0.51 mM) | Not Specified | nih.gov |

| 2-Arylamido-thiazole derivatives | L1210 (Leukemia) | 0.2 - 1.0 | Not Specified | nih.gov |

| 2-Amido-thiazole derivative | Not Specified | Not Specified | Active in Lung & Colon models | nih.gov |

| Thiadiazole derivatives | HCT-116 (Colorectal) | 0.08 - 0.31 | Active in xenograft models | nih.gov |

This table is for illustrative purposes and represents data from different studies on various thiazole derivatives, not specifically this compound.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold like thiazole. nih.gov These investigations reveal how modifications to a molecule's structure affect its pharmacological properties. mdpi.com

For antimicrobial thiazoles, SAR studies have shown that the introduction of specific substituents, such as nitro groups, can be important for activity. mdpi.com Lipophilicity is another key parameter; for a series of 1,3-thiazole and benzo[d]thiazole derivatives, a direct correlation between the partition coefficient (log P) and antimicrobial activity was established, with an optimal log P value around 4 being identified for the most active compounds. nih.gov

In the context of anticancer activity, SAR is well-documented. For 2-aminothiazole derivatives, substituting the amino group with arylamido groups led to a remarkable increase in antiproliferative activity compared to alkylamido groups. nih.gov For another series, the presence of a 4-bromo or 2,3-difluoro substitution on a phenyl ring attached to the thiazole core resulted in the most potent anticancer effects against certain cell lines. nih.gov The mechanism of action is also tied to structure; for instance, a study on thiazole-based VEGFR-2 inhibitors found that a specific substitution pattern on a benzylidene hydrazinyl side chain was key for potent enzymatic inhibition and cytotoxic activity. mdpi.com

Regarding neuroprotection, while this compound itself was found to be inactive, the study of its parent compound and related metabolites provides a clear SAR insight: the neuroprotective action is specific to the clomethiazole structure, whereas a different metabolite (NLA-715) contributes more to sedative effects. nih.gov This highlights that even minor metabolic changes to the molecule can drastically alter its biological activity profile.

Influence of Hydroxyl Group Stereochemistry on Biological Interactions

The 1-hydroxyethyl substituent of this compound contains a chiral center, meaning it can exist as two distinct stereoisomers, or enantiomers: (R)-5-(1-hydroxyethyl)-4-methylthiazole and (S)-5-(1-hydroxyethyl)-4-methylthiazole. While specific comparative studies on the biological activities of the individual enantiomers of this particular compound are not extensively detailed in publicly available literature, the principles of stereochemistry are fundamental to pharmacology and molecular biology.

The three-dimensional orientation of functional groups is critical for precise interaction with biological targets like enzymes and receptors, which are themselves chiral. The differential effects of drug enantiomers are a well-established phenomenon, where one isomer may exhibit greater potency or a different pharmacological profile than its counterpart.

This specificity arises from the requirement of a precise fit between the molecule and its binding site. A hydroxyl group, in particular, is a key hydrogen bond donor and acceptor. The specific spatial position of this group, as dictated by the R or S configuration, determines its ability to form a stable hydrogen bond with a complementary amino acid residue in a target protein. An incorrect orientation may weaken or completely prevent this crucial interaction, leading to a significant reduction or loss of biological activity.

Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would exhibit different biological activities or potencies. The optimization of any potential therapeutic or biological effect would likely necessitate the synthesis and testing of the individual stereoisomers to identify the more active form (the eutomer).

Impact of Substituent Modifications on Thiazole Ring for Activity Optimization

The thiazole ring is a common scaffold in medicinal chemistry, and its biological activity can be fine-tuned by modifying its substituents. Research on various thiazole derivatives demonstrates that systematic changes to the groups attached to the ring can significantly alter their potency, selectivity, and metabolic stability.

Structure-activity relationship (SAR) studies on related thiazole compounds have provided valuable insights into optimizing biological activity, particularly in the context of antimicrobial agents. These studies explore how changes in electronic properties, lipophilicity, and steric bulk at different positions on the ring influence the molecule's interaction with its biological target.

Key findings from research on modified thiazole analogs include:

Influence of Electron-Donating and Electron-Withdrawing Groups: The electronic nature of substituents on an associated phenyl ring in thiazole derivatives has been shown to be crucial for antimicrobial activity. The presence of electron-withdrawing groups, such as a nitro group (NO₂), or electron-donating groups, like a methoxy (B1213986) group (OMe), in the para position of a benzene (B151609) ring attached to the thiazole moiety can be beneficial for activity against certain bacterial and fungal strains.

Impact of Lipophilicity: Increasing the lipophilicity (fat-solubility) of thiazole derivatives can enhance their biological effects. For instance, replacing a smaller butyl substituent with a more lipophilic cyclohexyl group has been shown to increase antibacterial activity fourfold in certain series of compounds. Similarly, substituting a simple amino group with a more complex benzamide (B126) group can positively affect antimicrobial properties.

Effect of Specific Halogen Substituents: The position and nature of halogen substituents can dramatically influence inhibitory activity. Studies have revealed that compounds featuring a 3-bromo group on an attached benzene ring exhibit superior inhibitory activity compared to other substitutions.

Steric Hindrance and Bioactivation: The size and position of substituents can also play a role in metabolic processes. For example, in a comparative study of two thiazole-containing drugs, the presence of an additional methyl group at the C5 position of the thiazole ring in one of the drugs (meloxicam) was found to sterically hinder its bioactivation by cytochrome P450 enzymes. This structural difference is believed to be the reason for its improved safety profile compared to a similar drug lacking that methyl group (sudoxicam).

These findings highlight the chemical versatility of the thiazole scaffold. By strategically modifying the substituents on the ring, researchers can optimize the molecule's properties to achieve a desired biological effect.

Interactive Data Table: Substituent Effects on Thiazole Analogs

| Modification Type | Substituent Example | Position | Observed Effect | Target Organism/System |

| Electron-Withdrawing | Nitro (NO₂) | Para-position of benzene ring | Beneficial for activity | C. albicans, A. niger |

| Electron-Donating | Methoxy (OMe) | Para-position of benzene ring | Beneficial for activity | C. albicans, A. niger |

| Increased Lipophilicity | Cyclohexyl (replaces Butyl) | Not specified | 4-fold increase in activity | Antibacterial |

| Halogenation | 3-Bromo | Benzene ring | Better inhibitory activity | Not specified |

| Steric Hindrance | Methyl | C5 of thiazole ring | Suppresses bioactivation | Cytochrome P450 |

Advanced Analytical Methodologies for Research on 5 1 Hydroxyethyl 4 Methylthiazole

Spectroscopic Techniques for Comprehensive Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5-(1-Hydroxyethyl)-4-methylthiazole. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.

While specific, published NMR spectral data for this compound is not widely available, the expected chemical shifts and coupling constants can be predicted based on the known structure and general principles of NMR for thiazole (B1198619) derivatives nih.govnih.govchemicalbook.com. The ¹H NMR spectrum would be expected to show distinct signals for the thiazole ring proton, the methyl group protons, and the protons of the 1-hydroxyethyl side chain (methine and methyl). The coupling between the methine proton and the adjacent methyl protons of the hydroxyethyl (B10761427) group would result in a characteristic quartet and doublet pattern, respectively.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the connectivity between protons and their directly attached carbon atoms, solidifying the structural assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Thiazole-H | ~8.5 | Singlet | N/A |

| CH-OH (methine) | ~5.0 | Quartet | ~6-7 |

| CH₃ (on thiazole) | ~2.4 | Singlet | N/A |

| CH₃ (on side chain) | ~1.5 | Doublet | ~6-7 |

| OH | Variable | Singlet (broad) | N/A |

Note: This table is a hypothetical representation based on the chemical structure and typical values for similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Characterization

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can confirm the molecular formula, C₆H₉NOS.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecule. While specific experimental fragmentation data for this compound is scarce, general fragmentation pathways for thiazole derivatives have been studied researchgate.net. The fragmentation of this compound would likely involve the loss of the hydroxyl group, water, or cleavage of the ethyl side chain, providing valuable structural information. The primary fragments would help to confirm the presence and location of the methyl and hydroxyethyl substituents on the thiazole ring.

Table 2: Key Ions in the HRMS Analysis of this compound

| Ion | Formula | Calculated Exact Mass | Description |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₀NOS⁺ | 144.0478 | Protonated molecular ion |

| [M]⁺ | C₆H₉NOS⁺ | 143.0405 | Molecular ion |

| [M-CH₃]⁺ | C₅H₆NOS⁺ | 128.0165 | Loss of a methyl group from the side chain |

| [M-H₂O]⁺ | C₆H₇NS⁺ | 125.0299 | Loss of water |

Note: This table represents theoretical values for major expected ions.

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic techniques are vital for separating this compound from complex mixtures and for its precise quantification. Gas chromatography and liquid chromatography are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which provides mass spectral data for identification.

The development of a GC-MS method would involve optimizing parameters such as the column type (e.g., a polar column like TG-WAX), temperature program, and carrier gas flow rate to achieve good separation and peak shape mdpi.com. While specific methods for this compound are not detailed in the provided literature, studies on its isomer, 5-(2-Hydroxyethyl)-4-methylthiazole, show its amenability to GC-MS analysis nih.govnist.gov. The analysis of chlormethiazole metabolites, which may include the target compound, has also been performed using gas-liquid chromatography thegoodscentscompany.com.

Method validation would ensure the reliability of the results, assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision mdpi.com.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) is suitable for the analysis of less volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method using a C18 column would likely be effective for separation nih.gov. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with potential additives like formic acid to improve peak shape mdpi.comresearchgate.net.

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for trace analysis in complex matrices such as biological fluids or food samples nih.govlcms.cz. The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometer parameters, including ionization source conditions and selecting specific precursor-to-product ion transitions for selected reaction monitoring (SRM) to ensure accurate quantification nih.gov. The validation of such methods for other thiazole derivatives has demonstrated excellent accuracy and precision at low concentration levels mdpi.comresearchgate.net.

Development of Robust Analytical Protocols for Research Reproducibility

The development of robust and validated analytical protocols is paramount for ensuring the reproducibility and reliability of research on this compound. A robust method remains unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use chromatographyonline.com.

Key aspects of developing a robust protocol include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) chromatographyonline.comresearchgate.netut.ee.

Reproducibility: The precision of the method when assessed across different laboratories, which is crucial for standardizing methods chromatographyonline.comut.ee.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively mdpi.comresearchgate.net.

By thoroughly validating each analytical method according to established guidelines, researchers can ensure that the data generated on this compound is accurate, reliable, and comparable across different studies and laboratories, thereby fostering research reproducibility.

Future Research Directions and Emerging Paradigms for 5 1 Hydroxyethyl 4 Methylthiazole

Computational Chemistry and Molecular Modeling for Predictive Research

Computational approaches are becoming indispensable for predicting the behavior of molecules, thereby guiding and accelerating experimental research. For 5-(1-hydroxyethyl)-4-methylthiazole, these in silico methods offer a powerful lens through which to examine its interactions and reactivity at a molecular level.

Molecular docking and dynamics simulations are pivotal in elucidating how this compound interacts with biological targets, particularly enzymes. Docking studies can predict the preferred orientation of the molecule when it binds to an enzyme's active site, helping to understand its potential as an inhibitor or substrate. ontosight.ai The mechanism of action is thought to involve the formation of hydrogen bonds via its hydroxyethyl (B10761427) group and potential π-π stacking interactions through its thiazole (B1198619) ring.

Molecular dynamics simulations can further elaborate on this by modeling the compound's behavior over time, providing insights into the stability of the enzyme-ligand complex and the conformational changes that may occur upon binding. While specific docking studies for this compound are not widely published, research on similar thiazole derivatives has successfully used these techniques to identify probable molecular targets, such as the MurB enzyme in E. coli, suggesting a viable strategy for future investigations. mdpi.com

| Computational Parameter | Predicted Value |

| Molecular Weight | 143.21 g/mol nih.gov |

| XLogP3 | 0.9 nih.gov |

| Hydrogen Bond Donors | 1 nih.gov |

| Hydrogen Bond Acceptors | 3 nih.gov |

| Polar Surface Area | 61.4 Ų nih.gov |

| Monoisotopic Mass | 143.04048508 Da nih.gov |

This table presents computed properties that are crucial for parameterizing molecular docking and dynamics simulations.

Quantum chemical calculations offer a deeper understanding of a molecule's electronic structure, which governs its reactivity. These methods can predict sites within this compound that are most susceptible to electrophilic or nucleophilic attack. For instance, the hydroxyethyl group is a likely site for oxidation reactions, potentially forming a carbonyl group. Conversely, the nitrogen and sulfur heteroatoms in the thiazole ring possess lone pairs of electrons, influencing the molecule's ability to coordinate with metal ions in metalloenzymes. Such calculations can generate electron density maps and predict bond dissociation energies, providing a theoretical foundation for its metabolic pathways and potential for chemical modification.

Application in Novel Biocatalytic Systems and Enzyme Engineering

The synthesis of complex chemical compounds is increasingly benefiting from biocatalysis, where enzymes are used as catalysts. The synthesis of this compound can involve enzymatic modifications of precursor molecules. The field of enzyme engineering, particularly through directed evolution, offers the potential to create highly efficient and selective biocatalysts. nih.gov

Future research could focus on engineering enzymes like hydroxylases or alcohol dehydrogenases to produce specific stereoisomers of this compound. By modifying an enzyme's active site or its surrounding microenvironment, it is possible to enhance its stability, activity, and selectivity for non-native substrates, paving the way for greener and more efficient industrial production routes. nih.govrsc.org

Investigation of Environmental Biotransformation and Fate in Biological Systems

Understanding how this compound is formed and degraded in biological systems is crucial. The compound is recognized primarily as a metabolite of the neuroprotective drug clomethiazole (B1669219). However, its isomer, 5-(2-hydroxyethyl)-4-methylthiazole, is known to be a degradation product of thiamine (B1217682) (vitamin B1) and has been identified as a metabolite in various species, including Escherichia coli and Saccharomyces cerevisiae. nih.govchemicalbook.comebi.ac.uk This isomer is also found in human feces and various food items. foodb.ca

Further investigation is needed to fully map the metabolic pathways of this compound in different organisms and environments. Research into its biotransformation could reveal new enzymatic processes and its ultimate environmental fate. One study has already explored the use of a derivative, 4-methyl-5-thiazolylethanol (MTE), attached to graphene oxide for the selective removal of copper ions from water, highlighting a potential application in environmental remediation. chemicalbook.com

Development of Isomer-Specific Research Tools and Reagents

A significant challenge in studying this compound is distinguishing it from its structural isomer, 5-(2-hydroxyethyl)-4-methylthiazole. The two isomers have different origins and applications, making isomer-specific research tools essential.

| Feature | This compound | 5-(2-Hydroxyethyl)-4-methylthiazole |

| CAS Number | 45657-12-3 nih.gov | 137-00-8 nist.gov |

| Synonyms | 1-(4-methyl-1,3-thiazol-5-yl)ethanol nih.gov | 4-Methyl-5-thiazoleethanol, Sulfurol sigmaaldrich.comfao.org |

| Primary Origin | Metabolite of Clomethiazole nih.gov | Degradation product of Thiamine (Vitamin B1) chemicalbook.com |

| Known Roles | Neuroprotective metabolite | Flavoring agent, biomarker for B. pseudomallei chemicalbook.comfao.org |

The development of specific monoclonal antibodies, aptamers, or molecularly imprinted polymers that can selectively bind to this compound is a key future direction. Furthermore, refining analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), is necessary for accurate quantification in complex biological and environmental samples. nih.gov The availability of certified reference standards, like those provided by pharmacopoeias for its isomer, is critical for validating these analytical methods and ensuring the reliability of research findings. sigmaaldrich.com

Q & A

Q. What synthetic methodologies are validated for producing 5-(1-Hydroxyethyl)-4-methylthiazole?

Methodological Answer:

- Oxidative Pathways : Mimic metabolic C-oxidation using oxidizing agents (e.g., LiCl catalysis in ethanol) to hydroxylate the ethyl group of precursor compounds like 5-ethyl-4-methylthiazole .

- Reaction Optimization : Control pH (6–8) and temperature (60–80°C) to maximize yield and minimize side products. Monitor reactions via TLC and confirm purity using NMR (δ 1.2–1.5 ppm for methyl groups, δ 4.1–4.3 ppm for hydroxyethyl) .

Q. How can researchers confirm structural integrity and purity of synthesized this compound?

Methodological Answer:

- Analytical Techniques :

- GC-MS : Characterize fragmentation patterns (e.g., m/z 143 [M+] for molecular ion) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve hydroxyethyl (-CH2CH2OH) and methyl (-CH3) substituents on the thiazole ring .

- Melting Point Analysis : Compare experimental values (e.g., 269–274°C) to literature data .

- Purity Assessment : Perform elemental analysis (C, H, N, S) with <1% deviation from theoretical values .

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

- Antimicrobial Assays : Use microdilution techniques (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), referencing triazole-thiazole hybrids with IC50 < 10 µM .

- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins (IC50 > 100 µM suggests low toxicity) .

Advanced Research Questions

Q. How does this compound interact with metabolic enzymes in vivo?

Methodological Answer:

- Metabolite Profiling : Administer radiolabeled clomethiazole (parent compound) in rodent models and quantify metabolites via LC-MS. Key metabolites include this compound (NLA-272) and 4-methylthiazole-5-acetic acid (>75% urinary excretion) .

- Enzyme Inhibition Studies : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes responsible for hydroxylation .

Q. How to resolve discrepancies in biological activity between parent drugs and their metabolites?

Methodological Answer:

- Isolated Metabolite Testing : Synthesize pure this compound and compare neuroprotective effects (e.g., gerbil ischemia models) against clomethiazole. Note: NLA-272 lacks neuroprotection but contributes to sedative activity .

- Data Normalization : Adjust for metabolite concentration gradients in plasma/brain using pharmacokinetic modeling (e.g., compartmental analysis) .

Q. What computational strategies predict reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict bond dissociation energies (BDEs) and redox potentials .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GABA receptors) using docking software (AutoDock Vina) to identify binding affinities (∆G < -7 kcal/mol indicates strong binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.